

Analytical Methods for the Comprehensive Characterization of 3-Hydroxy-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B1337175

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Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of **3-Hydroxy-5-nitrobenzaldehyde** (CAS: 193693-95-7), a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale underpinning each technique. We will cover chromatographic purity assessment by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside structural elucidation and functional group confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction and Physicochemical Profile

3-Hydroxy-5-nitrobenzaldehyde is an aromatic compound featuring a benzaldehyde core substituted with a hydroxyl (-OH) group at position 3 and a nitro (-NO₂) group at position 5.^[1] This substitution pattern, comprising an activating ortho-, para-directing hydroxyl group and two deactivating meta-directing nitro and aldehyde groups, dictates its chemical reactivity and is fundamental to its utility as a synthetic building block.^[1] Accurate characterization is paramount to ensure the identity, purity, and stability of the material, which directly impacts reaction yield, impurity profiles, and the quality of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of **3-Hydroxy-5-nitrobenzaldehyde**

Property	Value	Source
CAS Number	193693-95-7	[2][3]
Molecular Formula	C ₇ H ₅ NO ₄	[1][2][3]
Molecular Weight	167.12 g/mol	[1][3]
Appearance	Pale yellow to brown crystalline powder	[1]
Melting Point	>260 °C	[4]
Solubility	Very slightly soluble in water (0.72 g/L at 25°C)	[2]
pKa (Predicted)	7.62 ± 0.10	[4]

Chromatographic Purity and Identity Assessment

Chromatographic techniques are essential for separating **3-Hydroxy-5-nitrobenzaldehyde** from potential impurities, starting materials, and side products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Expertise & Causality: Reversed-phase HPLC is the premier method for analyzing the purity of non-volatile, polar aromatic compounds. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the benzaldehyde derivative. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the aqueous phase is a critical step; it protonates the phenolic hydroxyl group, preventing its ionization and ensuring a sharp, symmetrical peak by minimizing tailing.[5][6] UV detection is ideal due to the strong chromophoric nature of the nitroaromatic system.

- **Instrumentation:** HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size). Maintain column temperature at 30 °C for reproducibility.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Acetonitrile.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection Wavelength: 254 nm (or λ_{max} determined by UV-Vis analysis).
 - Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities.

Table 2: Suggested HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5
30.0	95	5

- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 μ m syringe filter before injection.

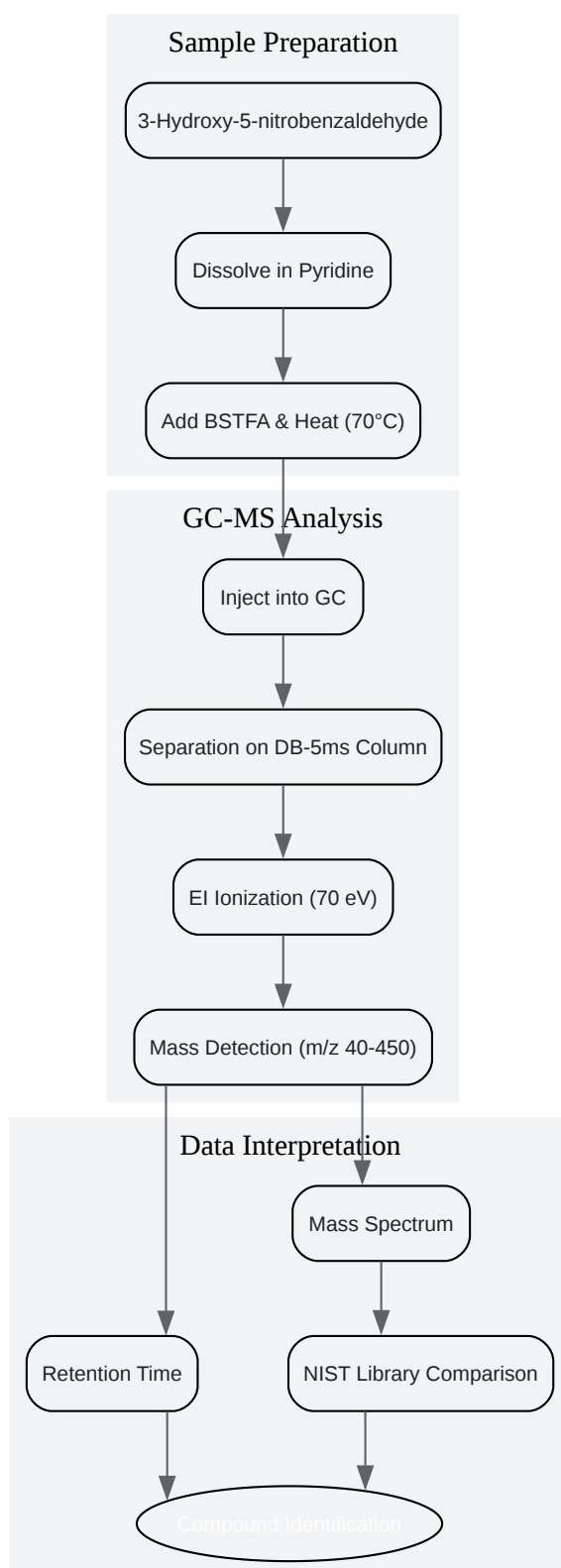
- **Data Analysis:** Purity is determined by calculating the area percentage of the main peak relative to the total peak area. For quantification, a standard curve is generated using certified reference material.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

Expertise & Causality: GC-MS is a powerful tool for identifying volatile and semi-volatile organic compounds. Due to the low volatility and polar hydroxyl group of **3-Hydroxy-5-nitrobenzaldehyde**, direct analysis can be challenging, potentially leading to peak tailing and thermal degradation. Derivatization of the hydroxyl group, typically through silylation (e.g., using BSTFA), is a common strategy to increase volatility and thermal stability, resulting in improved chromatographic performance.^[5] Electron Ionization (EI) at 70 eV provides a reproducible fragmentation pattern that serves as a molecular fingerprint for definitive identification against spectral libraries.^{[5][7]}

- **Instrumentation:** GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
- **Derivatization (Recommended):**
 - In a vial, dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., Pyridine).
 - Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
 - Cap the vial and heat at 60-70 °C for 30 minutes.
- **Chromatographic Conditions:**
 - **Column:** DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
 - **Carrier Gas:** Helium at a constant flow of 1.0 mL/min.
 - **Injector Temperature:** 250 °C.

- Oven Temperature Program: Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 450.
 - Ion Source Temperature: 230 °C.
- Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum is expected to show a molecular ion peak (or the derivatized equivalent) and characteristic fragments corresponding to the loss of functional groups like -CHO, -NO₂, and the silyl group.



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GC-MS workflow from sample preparation to identification.

Structural Elucidation and Spectroscopic Confirmation

Spectroscopic methods provide orthogonal information to confirm the molecular structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structure elucidation. ^1H NMR reveals the number and chemical environment of protons, while ^{13}C NMR provides information on the carbon skeleton. For **3-Hydroxy-5-nitrobenzaldehyde**, the aromatic region of the ^1H NMR spectrum is expected to show three distinct signals. The electron-withdrawing effects of the aldehyde and nitro groups will shift these protons downfield. [8] In the ^{13}C NMR spectrum, the carbonyl carbon of the aldehyde will appear significantly downfield (~ 190 ppm). [1] A deuterated solvent like DMSO- d_6 is often preferred over CDCl_3 due to the better solubility of polar, phenolic compounds.

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- **Instrumentation:** 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire data using a standard single-pulse experiment.
 - Ensure a sufficient number of scans for a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (DMSO at ~ 2.50 ppm).
- **^{13}C NMR Acquisition:**
 - Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).
 - A longer acquisition time and more scans will be required compared to ^1H NMR.
 - Reference the spectrum to the solvent peak (DMSO- d_6 at ~ 39.52 ppm).

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

Nucleus	Predicted Shift (ppm)	Multiplicity	Rationale
^1H	~9.9	s	Aldehyde proton (-CHO)
~8.2	d	Aromatic proton ortho to -CHO	
~8.0	d	Aromatic proton between -OH and -NO ₂	
~7.8	t	Aromatic proton ortho to -OH	
~11.0	br s	Phenolic proton (-OH), exchangeable	
^{13}C	~192	C	Aldehyde carbonyl (C=O)
~159	C	Carbon attached to -OH	
~149	C	Carbon attached to -NO ₂	
~138	C	Carbon attached to -CHO	
~125	CH	Aromatic CH	
~120	CH	Aromatic CH	
~118	CH	Aromatic CH	

Note: Predicted values are based on the analysis of structurally similar compounds and may vary slightly.[\[5\]](#)[\[8\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups, as each group absorbs infrared radiation at a characteristic frequency.^[9] For **3-Hydroxy-5-nitrobenzaldehyde**, we expect to see distinct stretching vibrations for the hydroxyl, aldehyde C-H and C=O, and the nitro group. The phenolic -OH stretch will likely be broad due to hydrogen bonding. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solids as it requires no sample preparation.^{[5][9]}

- Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Collect the sample spectrum over a range of 4000–400 cm^{-1} .
- Data Processing: The final spectrum is automatically generated as absorbance after ratioing against the background.

Table 4: Characteristic Infrared Absorption Bands

Functional Group	Characteristic Absorption (cm ⁻¹)	Expected Appearance
O-H stretch (phenolic)	3200 - 3600	Broad
C-H stretch (aromatic)	3000 - 3100	Sharp, medium
C-H stretch (aldehyde)	2700 - 2900	Two weak bands
C=O stretch (aldehyde)	1680 - 1710	Strong, sharp
N=O stretch (nitro, asymmetric)	1500 - 1550	Strong, sharp
C=C stretch (aromatic)	1450 - 1600	Medium to strong
N=O stretch (nitro, symmetric)	1330 - 1370	Strong, sharp

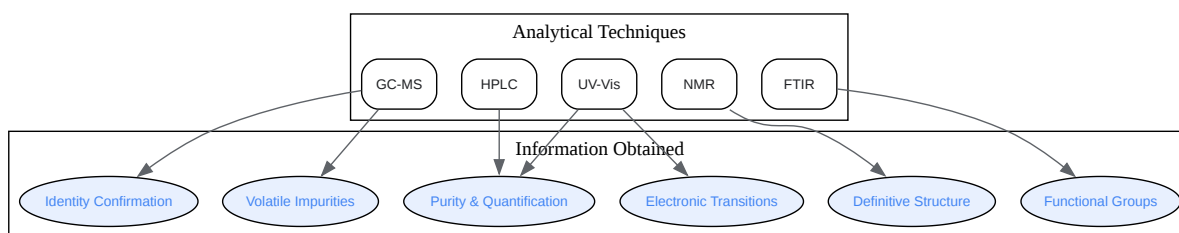
Reference values are based on standard IR correlation tables and data from similar compounds.[\[5\]](#)[\[9\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of the aromatic ring, coupled with the aldehyde and nitro chromophores, results in characteristic absorption bands. Typically, nitroaromatic compounds exhibit strong $\pi \rightarrow \pi^*$ transitions at shorter wavelengths and weaker $n \rightarrow \pi^*$ transitions at longer wavelengths.[\[10\]](#)[\[11\]](#) This technique is also highly effective for quantitative analysis via the Beer-Lambert law.

- **Instrumentation:** Dual-beam UV-Vis spectrophotometer.
- **Sample Preparation:** Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Further dilute to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (typically in the 1-10 $\mu\text{g/mL}$ range).
- **Data Acquisition:**
 - Use the pure solvent as a blank to zero the instrument.

- Scan the sample solution over a wavelength range of 200–500 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}). The spectrum for **3-Hydroxy-5-nitrobenzaldehyde** is expected to show strong absorptions around 250 nm and a broader, weaker band around 300-350 nm.^{[10][11]}



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Relationship between analytical techniques and information obtained.

Conclusion

The suite of analytical methods described in this guide provides a robust and multi-faceted approach to the characterization of **3-Hydroxy-5-nitrobenzaldehyde**. By combining orthogonal techniques—chromatography for separation and purity, and spectroscopy for structural confirmation—a comprehensive and reliable assessment of the compound's quality can be achieved. The protocols and expert insights provided herein serve as a validated starting point for implementation in research, development, and quality control laboratories.

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